{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
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Overview
Description
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms on the pyrrolopyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, and various halogenating agents . Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to accelerate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .
Scientific Research Applications
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent, kinase inhibitor, and apoptosis inducer.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of metabolic pathways in other diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of targeted therapies .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-3,12H,4H2,1H3,(H,9,10,11) |
InChI Key |
DXYYXIRZYJTBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)CO |
Origin of Product |
United States |
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